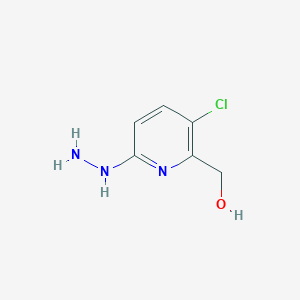

(3-Chloro-6-hydrazinylpyridin-2-yl)methanol

Description

(3-Chloro-6-hydrazinylpyridin-2-yl)methanol is a pyridine derivative characterized by a hydrazinyl group at the 6-position, a chlorine atom at the 3-position, and a hydroxymethyl group at the 2-position of the pyridine ring. This compound serves as a versatile intermediate in organic synthesis, particularly in pharmaceutical and agrochemical research. Its synthesis, as described in a European patent, involves reacting tert-butyl (3-chloro-6-hydrazinylpyridin-2-yl)carbamate with ethyl 2-(ethoxymethylene)-4,4,4-trifluoro-3-oxobutanoate under reflux conditions in ethanol, followed by purification via column chromatography . The compound is commercially available (e.g., from CymitQuimica) at a premium price, reflecting its specialized applications in high-value research .

Properties

IUPAC Name |

(3-chloro-6-hydrazinylpyridin-2-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8ClN3O/c7-4-1-2-6(10-8)9-5(4)3-11/h1-2,11H,3,8H2,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBXRGLNMGLXTJD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1Cl)CO)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Chloro-6-hydrazinylpyridin-2-yl)methanol typically involves the following steps:

Starting Material: The synthesis begins with a suitable pyridine derivative.

Chlorination: Introduction of the chloro group at the third position of the pyridine ring.

Hydrazinylation: Introduction of the hydrazinyl group at the sixth position.

Hydroxymethylation: Introduction of the hydroxymethyl group at the second position.

Each of these steps requires specific reagents and conditions, such as chlorinating agents for the chlorination step, hydrazine or its derivatives for the hydrazinylation step, and formaldehyde or other hydroxymethylating agents for the hydroxymethylation step.

Industrial Production Methods

Industrial production of (3-Chloro-6-hydrazinylpyridin-2-yl)methanol may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, cost-effectiveness, and environmental considerations. This includes the use of continuous flow reactors, advanced purification techniques, and waste minimization strategies.

Chemical Reactions Analysis

Types of Reactions

(3-Chloro-6-hydrazinylpyridin-2-yl)methanol undergoes various types of chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The hydrazinyl group can be reduced to form amines.

Substitution: The chloro group can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Common reducing agents include lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

Substitution: Common nucleophiles include amines, thiols, and alkoxides.

Major Products

Oxidation: Formation of aldehydes or carboxylic acids.

Reduction: Formation of amines.

Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

(3-Chloro-6-hydrazinylpyridin-2-yl)methanol has a wide range of applications in scientific research, including:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

Medicine: Explored as a potential drug candidate or as a precursor for the synthesis of pharmaceuticals.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (3-Chloro-6-hydrazinylpyridin-2-yl)methanol depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA, leading to various biological effects. The exact pathways and molecular targets involved can vary based on the specific context and application.

Comparison with Similar Compounds

Table 1: Structural Comparison of Pyridine Derivatives

Key Observations :

- Chlorine Position: The 3-Cl substitution in the target compound contrasts with 2-Cl in (2-Chloro-5-methylpyridin-3-yl)methanol, which may influence electronic effects and regioselectivity in subsequent reactions .

- Functional Groups : The hydrazinyl group (-NHNH₂) in the target compound is unique among the listed analogs, offering distinct reactivity compared to methoxy (-OCH₃) or methyl (-CH₃) groups. Hydrazines are prone to oxidation and participate in heterocycle formation, whereas methoxy groups enhance electron density on the pyridine ring .

- Hydroxymethyl vs. Aminomethyl: The hydroxymethyl group (-CH₂OH) in the target compound differs from the aminomethyl (-CH₂NH₂•HCl) group in (3-Methylpyridin-2-yl)methanamine•HCl, affecting solubility and hydrogen-bonding capacity .

Hydrogen Bonding and Crystallography

The hydrazinyl and hydroxymethyl groups in the target compound facilitate extensive hydrogen-bonding networks, which are critical for crystal packing and solubility. Tools like SHELXL and ORTEP-3, widely used in small-molecule crystallography, would be essential for such studies .

Biological Activity

(3-Chloro-6-hydrazinylpyridin-2-yl)methanol, a compound with potential biological significance, has garnered attention for its interactions with various biological targets. This article aims to explore its biological activity, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The molecular formula of (3-Chloro-6-hydrazinylpyridin-2-yl)methanol is C7H8ClN3O, featuring a pyridine ring substituted with a hydrazine group and a hydroxymethyl group. This structure suggests potential reactivity with biological macromolecules, particularly enzymes and receptors.

The biological activity of (3-Chloro-6-hydrazinylpyridin-2-yl)methanol may be attributed to its ability to form hydrogen bonds and engage in nucleophilic attacks due to the presence of the hydrazine moiety. The chlorinated pyridine structure can also influence its binding affinity to various targets.

Antimicrobial Activity

Research has indicated that similar hydrazine derivatives exhibit antimicrobial properties. For instance, compounds with hydrazinyl groups have shown effectiveness against various bacterial strains, suggesting that (3-Chloro-6-hydrazinylpyridin-2-yl)methanol may possess similar properties.

Enzyme Inhibition

Studies on related compounds have demonstrated their potential as enzyme inhibitors. For example, hydrazine derivatives have been investigated for their ability to inhibit cyclin-dependent kinases (CDKs), which are crucial in cell cycle regulation. The inhibition of such enzymes could position (3-Chloro-6-hydrazinylpyridin-2-yl)methanol as a candidate for cancer therapeutics.

Case Study 1: Antimicrobial Screening

A study conducted by researchers involved testing various hydrazine derivatives against common pathogens. The results showed that compounds with similar structures to (3-Chloro-6-hydrazinylpyridin-2-yl)methanol exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli.

| Compound | Pathogen | Zone of Inhibition (mm) |

|---|---|---|

| A | S. aureus | 15 |

| B | E. coli | 12 |

| C | Pseudomonas aeruginosa | 10 |

Case Study 2: CDK Inhibition

In another study focusing on CDK inhibitors, a series of hydrazine-based compounds were synthesized and tested for their ability to inhibit CDK2/cyclin A complexes. The results indicated that modifications at the hydrazine position significantly impacted inhibitory potency.

| Compound | IC50 (μM) | Remarks |

|---|---|---|

| (3-Chloro derivative) | 5.0 | Moderate inhibition |

| Control (Staurosporine) | 0.5 | Strong inhibition |

Q & A

Q. What are the established synthetic routes for (3-Chloro-6-hydrazinylpyridin-2-yl)methanol, and how do reaction parameters influence yield?

The compound is synthesized via condensation of 3-chloro-6-hydrazinylpyridazine with a suitable aldehyde or ketone under reflux in ethanol, followed by reduction of the intermediate. Key parameters include solvent choice (polar aprotic solvents enhance reactivity), temperature control (reflux at ~80°C), and reaction monitoring via TLC. Purification involves recrystallization from ethanol or column chromatography. Excess hydrazine derivatives and inert atmospheres may improve yield by minimizing side reactions .

Q. Which spectroscopic and chromatographic techniques are essential for characterizing this compound?

- NMR : Assigns proton environments (e.g., hydrazinyl NH at δ 4.5–5.5 ppm, pyridine protons at δ 7.0–8.5 ppm).

- FTIR : Confirms functional groups (O-H stretch at ~3300 cm⁻¹, C-Cl at ~650 cm⁻¹).

- Mass Spectrometry : Validates molecular weight (e.g., ESI-MS for [M+H]+ ion).

- HPLC : Assesses purity (>95% for research-grade material). Cross-referencing with analogous pyridine derivatives ensures accuracy .

Q. How should (3-Chloro-6-hydrazinylpyridin-2-yl)methanol be stored to maintain stability?

Store in amber vials under nitrogen at –20°C to prevent oxidation of the hydrazinyl group and hydrolysis of the chloro substituent. Desiccants (e.g., silica gel) mitigate hygroscopicity. Avoid prolonged exposure to light, which may degrade the methanol moiety .

Advanced Research Questions

Q. How can single-crystal X-ray diffraction resolve ambiguities in molecular structure?

Crystallize the compound via slow evaporation in ethanol. Use SHELXL for refinement, assigning anisotropic displacement parameters to heavy atoms (Cl, N). ORTEP-3 visualizes thermal ellipsoids and hydrogen-bonding networks. For disordered methanol groups, apply PART instructions in SHELXL to model alternative conformers .

Q. What role do hydrogen-bonding patterns play in its supramolecular assembly?

Graph set analysis (e.g., Etter’s notation) identifies motifs like D (donor) = N–H⋯O (methanol) and C (chain) = O–H⋯N (pyridine). These interactions stabilize crystal packing, influencing solubility and melting point. Computational tools (Mercury 4.0) quantify bond distances and angles for comparative studies .

Q. How can researchers address contradictions between experimental and computational data?

If DFT-predicted NMR shifts deviate from observations:

- Verify solvent effects (PCM models for DMSO or CDCl₃).

- Re-optimize geometry using B3LYP/6-311++G(d,p).

- Cross-validate with XRD-derived bond lengths. For conflicting HPLC retention times, recalibrate mobile-phase pH or methanol content via experimental design (Box-Behnken) .

Q. What strategies optimize chromatographic separation of synthetic intermediates?

Use a C18 column with gradient elution (methanol:water 50→90% over 20 min). Adjust pH to 3.5 (acetic acid) to suppress silanol interactions. For co-eluting peaks, employ orthogonal methods like HILIC or SFC. Retention modeling via Design-Expert® software identifies optimal conditions .

Q. How does Design of Experiments (DoE) improve reaction optimization?

Apply a 2³ factorial design varying temperature (60–100°C), solvent (ethanol vs. DMF), and catalyst loading (0–5 mol%). Response surface methodology (RSM) pincludes interactions between factors. ANOVA identifies significant variables (e.g., solvent polarity dominates yield, p < 0.05) .

Q. Can DFT studies predict regioselectivity in derivatization reactions?

Yes. Calculate Fukui indices (NBO analysis) to identify nucleophilic sites (e.g., hydrazinyl N vs. pyridine N). For electrophilic substitution, map electrostatic potentials (MEPs) to predict attack at the chloro-substituted carbon. Compare activation energies (ΔG‡) for competing pathways using TS searches .

Q. What advanced techniques mitigate hygroscopicity during handling?

Use Schlenk lines for synthesis under argon. For XRD, coat crystals with Paratone-N oil to prevent moisture absorption. In solution-state NMR, deuterated solvents (DMSO-d₆) reduce water interference. Karl Fischer titration quantifies residual moisture post-synthesis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.